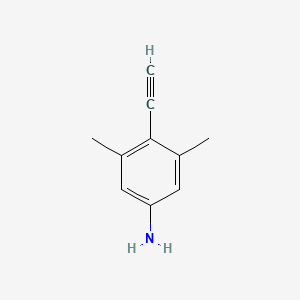
4-Ethynyl-3,5-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-3,5-dimethylaniline is an organic compound characterized by the presence of an ethynyl group attached to a benzene ring substituted with two methyl groups and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethynyl-3,5-dimethylaniline can be synthesized through the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline using potassium hydroxide in toluene . This method involves the conversion of the hydroxybutynyl group to an ethynyl group under basic conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-3,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is common.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethylated or methylated derivatives.
Substitution: Formation of N-substituted anilines.
Scientific Research Applications
4-Ethynyl-3,5-dimethylaniline is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 4-Ethynyl-3,5-dimethylaniline involves its interaction with molecular targets through its ethynyl and amino groups. These functional groups enable the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
4-Ethynylaniline: Similar structure but lacks the methyl groups.
3,5-Dimethylaniline: Similar structure but lacks the ethynyl group.
4-Dimethylaminophenylacetylene: Similar structure with a dimethylamino group instead of a single amino group.
Uniqueness: 4-Ethynyl-3,5-dimethylaniline is unique due to the combination of its ethynyl group and the specific positioning of the methyl groups on the benzene ring
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
4-ethynyl-3,5-dimethylaniline |
InChI |
InChI=1S/C10H11N/c1-4-10-7(2)5-9(11)6-8(10)3/h1,5-6H,11H2,2-3H3 |
InChI Key |
YMMBFDCXVJWYJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C#C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


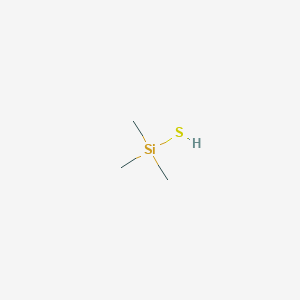

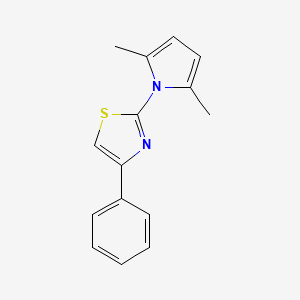
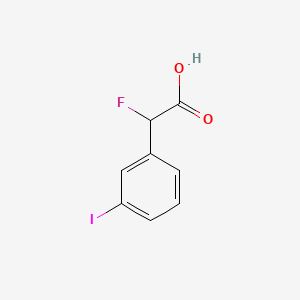
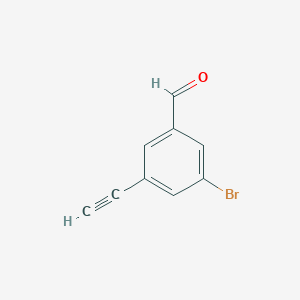
![2-Azaspiro[4.5]decan-8-ylmethanamine](/img/structure/B13472205.png)
![1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methanamine hydrochloride](/img/structure/B13472210.png)
![Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate](/img/structure/B13472212.png)
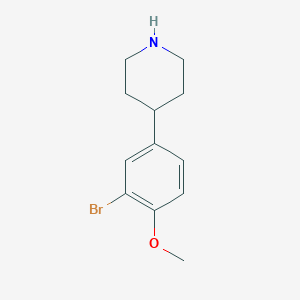

![2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13472245.png)
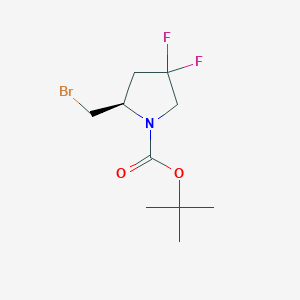
![2-{8-Oxa-5-azaspiro[3.5]nonan-7-yl}ethan-1-ol](/img/structure/B13472252.png)
![Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate](/img/structure/B13472268.png)
